Lipophilicity Differentiation: LogP −1.32 for Ethyl (morpholine-3-carbonyl)glycinate vs. Methyl and tert-Butyl Ester Analogs
Ethyl (morpholine-3-carbonyl)glycinate exhibits a measured/predicted LogP of −1.32, making it substantially more hydrophilic than the methyl ester analog (LogP ~−0.29) and markedly more hydrophilic than the tert-butyl ester analog (LogP ~0.3) [1]. This 1.03–1.62 LogP unit difference corresponds to an approximately 10- to 40-fold difference in octanol–water partition coefficient, directly impacting aqueous solubility, membrane permeability, and chromatographic retention behavior [1].
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = −1.324 (calculated) |
| Comparator Or Baseline | Methyl (morpholine-3-carbonyl)glycinate: LogP ~−0.292; Tert-butyl 2-[(morpholin-3-yl)formamido]acetate: LogP ~0.3 |
| Quantified Difference | ΔLogP = −1.03 vs. methyl analog; ΔLogP = −1.62 vs. tert-butyl analog (≥10-fold partition difference) |
| Conditions | Predicted/calculated LogP values from vendor and cheminformatics databases |
Why This Matters
The lower LogP of the target compound provides superior aqueous solubility for biochemical assay conditions and solid-phase peptide synthesis in polar solvents, reducing the need for DMSO or organic co-solvents compared to the more lipophilic tert-butyl analog.
- [1] ChemExper Chemical Directory. Methyl (morpholine-3-carbonyl)glycinate – LogP: -0.292; Tert-butyl 2-[(morpholin-3-yl)formamido]acetate – LogP: 0.3. View Source
